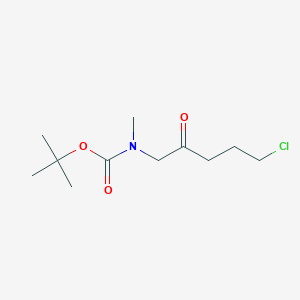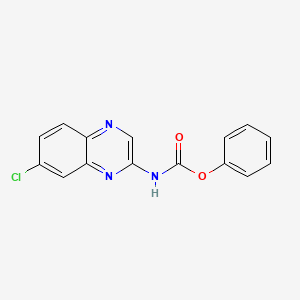
phenyl N-(7-chloroquinoxalin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-(7-chloroquinoxalin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound features a phenyl group, a 7-chloroquinoxaline moiety, and a carbamate linkage. Quinoxaline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(7-chloroquinoxalin-2-yl)carbamate can be achieved through various methods. One common approach involves the reaction of 7-chloroquinoxaline-2-amine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to yield the desired carbamates . This method is versatile and can be performed under mild conditions.
Industrial Production Methods
Industrial production of carbamates often involves large-scale synthesis using automated reactors. The process may include steps such as the preparation of intermediates, purification, and final product isolation. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N-(7-chloroquinoxalin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds .
Applications De Recherche Scientifique
Phenyl N-(7-chloroquinoxalin-2-yl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of phenyl N-(7-chloroquinoxalin-2-yl)carbamate involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its pharmacological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Diphenyl-7-sulfonamidoquinoxaline
- 2,3-Diphenyl-7-(N-phenyl)-sulfonamido quinoxaline
- 2,3-Diphenyl-7-(N-acetyl)-sulfonamido quinoxaline
Uniqueness
Phenyl N-(7-chloroquinoxalin-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the carbamate linkage enhances its reactivity and potential for diverse applications .
Propriétés
Formule moléculaire |
C15H10ClN3O2 |
|---|---|
Poids moléculaire |
299.71 g/mol |
Nom IUPAC |
phenyl N-(7-chloroquinoxalin-2-yl)carbamate |
InChI |
InChI=1S/C15H10ClN3O2/c16-10-6-7-12-13(8-10)18-14(9-17-12)19-15(20)21-11-4-2-1-3-5-11/h1-9H,(H,18,19,20) |
Clé InChI |
SYMIGYOQCCEDNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)NC2=CN=C3C=CC(=CC3=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Nitro-1-[(1,3-thiazol-4-yl)methyl]-1H-indazole](/img/structure/B13888569.png)
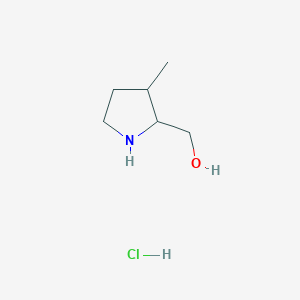
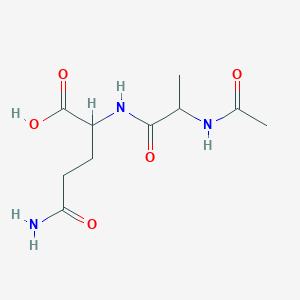
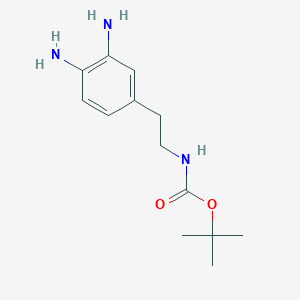
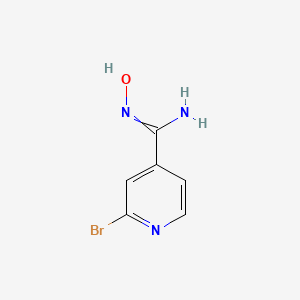
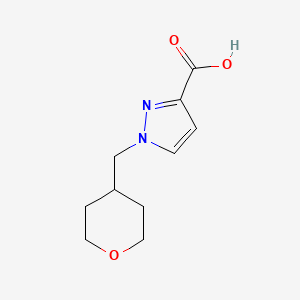
![4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine](/img/structure/B13888618.png)
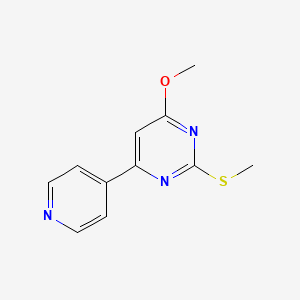

![tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate](/img/structure/B13888627.png)



